molecular formula C21H23ClN2O6S B4187839 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4187839
M. Wt: 466.9 g/mol
InChI Key: SNGBHOZTPZQFMD-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a chloromethoxyphenyl group, and a piperidinecarboxamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chloromethoxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.

    Formation of the Piperidinecarboxamide Moiety: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinal chemistry might explore this compound for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE analogs: Compounds with similar structures but different substituents.

    Other Piperidinecarboxamides: Compounds with the piperidinecarboxamide moiety but different aromatic groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chloro-4-methoxyphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O6S/c1-28-18-7-5-16(10-17(18)22)31(26,27)24-8-2-3-15(12-24)21(25)23-11-14-4-6-19-20(9-14)30-13-29-19/h4-7,9-10,15H,2-3,8,11-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGBHOZTPZQFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 3
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N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(3-CHLORO-4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

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